molecular formula C9H6N2O B035120 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile CAS No. 104501-28-2

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile

Cat. No. B035120
CAS RN: 104501-28-2
M. Wt: 158.16 g/mol
InChI Key: ANZDFDKALYNLLI-UHFFFAOYSA-N
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Description

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile (FPyC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPyC is a pyrrole derivative that has a formyl group, a prop-2-ynyl group, and a cyano group attached to its structure. FPyC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile is not fully understood. However, studies have shown that 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile exhibits its antibacterial and antifungal activities by inhibiting the growth of the bacterial and fungal cells. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to exhibit various biochemical and physiological effects. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to induce apoptosis and cell cycle arrest in cancer cells, including breast cancer cells and lung cancer cells.

Advantages and Limitations for Lab Experiments

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has several advantages and limitations for lab experiments. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile is relatively easy to synthesize using various methods. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile exhibits antibacterial, antifungal, and anticancer activities, making it a potential candidate for drug development. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been used as a building block in the synthesis of various organic materials, including conjugated polymers and dendrimers. However, 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile. One potential direction is the development of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile-based drugs for the treatment of bacterial and fungal infections and cancer. Another potential direction is the synthesis of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile-based organic materials with improved properties for use in organic electronics. Further studies are also needed to understand the mechanism of action of 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile and its potential toxicity.

Scientific Research Applications

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has been found to exhibit antibacterial, antifungal, and anticancer activities. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been used as a building block in the synthesis of various organic materials, including conjugated polymers and dendrimers. 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile has also been used as a dopant in organic light-emitting diodes (OLEDs).

properties

CAS RN

104501-28-2

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-formyl-1-prop-2-ynylpyrrole-3-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-2-3-11-5-8(4-10)9(6-11)7-12/h1,5-7H,3H2

InChI Key

ANZDFDKALYNLLI-UHFFFAOYSA-N

SMILES

C#CCN1C=C(C(=C1)C#N)C=O

Canonical SMILES

C#CCN1C=C(C(=C1)C#N)C=O

synonyms

1H-Pyrrole-3-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

18 ml of a molar solution of dimethylsulfoxide in methylene chloride were introduced dropwise at -60° C. into 9.5 ml of a molar solution of oxalyl chloride in methylene chloride and the mixture was stirred at -60° C. for 5 minutes. Then, at -60° C., a solution of 724 g of 4-hydroxyl-methyl-1-(2-propynyl)-1H-pyrrole-3-carbonitrile was added dropwise and the mixture was stirred at -60° C. for 5 hours, after which, still at -60° C., 25 ml of a molar solution of triethylamine in methylene chloride were added dropwise. The mixture was stirred at -60° C. for 30 minutes and the reaction mixture was allowed to return to ambient temperature. Water was added and the mixture was stirred and decanted. The organic phase was washed with a saturated aqueous solution of sodium chloride and concentrated to dryness by distilling under reduced pressure. The residue was chromatographed over silica and was eluted with a mixture of hexane and ethyl acetate (1-1) to obtain 702 mg of 4-formyl-1-(2-propynyl)-1H-pyrrol-3-carbonitrile melting at 114° C.
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